molecular formula C22H27N3O2S B11362719 2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-phenylpyridine-3-carboxamide

2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-phenylpyridine-3-carboxamide

Cat. No.: B11362719
M. Wt: 397.5 g/mol
InChI Key: HDRATKMUDIWYEI-UHFFFAOYSA-N
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Description

2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyridine ring substituted with cyclohexylcarbamoylmethyl and phenyl groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethyl-3-pyridinecarboxylic acid with cyclohexyl isocyanate to form the intermediate cyclohexylcarbamoyl derivative. This intermediate is then reacted with methylthiol in the presence of a base to introduce the sulfanyl group. The final step involves the coupling of the intermediate with phenylamine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Scientific Research Applications

2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-METHYLPYRIDINE-3-CARBOXAMIDE
  • **2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-ETHYLPYRIDINE-3-CARBOXAMIDE

Uniqueness

Compared to similar compounds, 2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE is unique due to the presence of the phenyl group, which can enhance its binding affinity to certain molecular targets. This structural feature may contribute to its potential therapeutic effects and make it a valuable compound for further research .

Properties

Molecular Formula

C22H27N3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C22H27N3O2S/c1-15-13-16(2)23-22(20(15)21(27)25-18-11-7-4-8-12-18)28-14-19(26)24-17-9-5-3-6-10-17/h4,7-8,11-13,17H,3,5-6,9-10,14H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

HDRATKMUDIWYEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2)SCC(=O)NC3CCCCC3)C

Origin of Product

United States

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